molecular formula C18H17ClN2O4S B2421061 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid CAS No. 434309-87-2

2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B2421061
CAS RN: 434309-87-2
M. Wt: 392.85
InChI Key: ZPMPGEUQCXJLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CI-994, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal gene expression.

Mechanism of Action

The mechanism of action of 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid involves its ability to inhibit the activity of HDAC enzymes. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.
Biochemical and Physiological Effects:
2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its ability to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. This makes it a useful tool for studying the mechanisms of these processes. However, one of the limitations of using 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for the study of 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid with other chemotherapeutic agents to enhance its anti-tumor activity. Finally, the use of 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in combination with other targeted therapies, such as immunotherapy, is an area of active research.

Synthesis Methods

2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized through a multi-step process starting from 2-chlorobenzoic acid. The key step involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. This intermediate is then reacted with 3-isopropoxybenzoyl chloride and thiourea to give 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid.

Scientific Research Applications

2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied extensively for its potential use in cancer treatment. It works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. 2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.

properties

IUPAC Name

2-chloro-5-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-5-3-4-11(8-13)16(22)21-18(26)20-12-6-7-15(19)14(9-12)17(23)24/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMPGEUQCXJLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

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